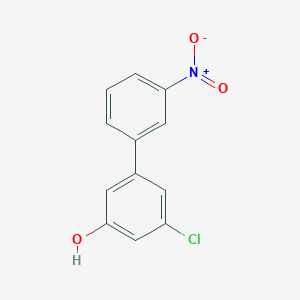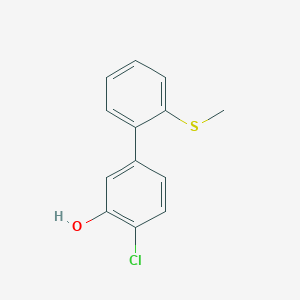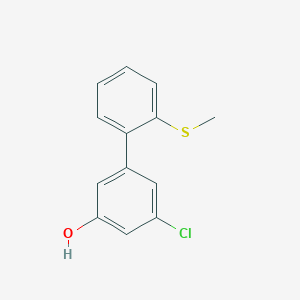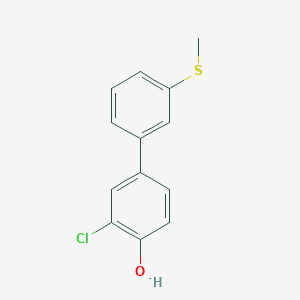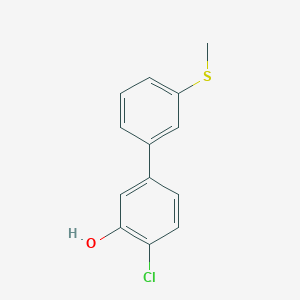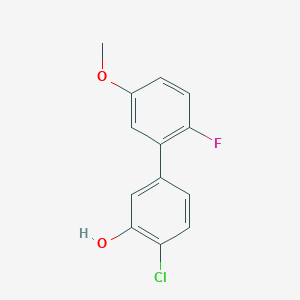
2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% (2C5FMPP) is a phenolic compound with a wide range of applications in scientific research. It is used in organic synthesis, as a reagent, and as a catalyst in various reactions. 2C5FMPP is a highly reactive compound and its use in scientific research has provided many advantages compared to other compounds.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% is based on its reactivity. Its reactivity is due to its electron-withdrawing fluorine atom, which increases the electrophilicity of the compound. This increases its reactivity, allowing it to react with other compounds more readily.
Biochemical and Physiological Effects
2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% has been studied for its biochemical and physiological effects. Studies have shown that it has antioxidant activity and can act as an anti-inflammatory agent. It has also been shown to have potential anticancer activity and to be able to inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% in lab experiments has many advantages. It is a highly reactive compound, which makes it ideal for use in organic synthesis. It is also relatively inexpensive, making it a cost-effective reagent. Additionally, it has a high yield, which makes it a reliable reagent.
The main limitation of 2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% is its toxicity. It is classified as a hazardous material and should be handled with extreme caution. It should be stored in a cool, dry place and should not be exposed to heat or direct sunlight.
Direcciones Futuras
The use of 2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% in scientific research has many potential future directions. It could be used in the synthesis of new organic compounds, such as pharmaceuticals and agrochemicals. It could also be used in the synthesis of new catalysts and reagents. Additionally, it could be used in the synthesis of new fluorinated compounds. Finally, it could be used to develop new drugs and treatments for various diseases.
Métodos De Síntesis
2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% is synthesized by the reaction of 2-chloro-5-methoxy-phenol with 2-fluorophenol in the presence of a strong acid catalyst. The reaction is carried out at a temperature of 150-160 °C and a pressure of 0.2-0.3 MPa. The reaction is complete in about 3-4 hours. The yield of the reaction is 95 %.
Aplicaciones Científicas De Investigación
2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% is used in a variety of scientific research applications, including organic synthesis, catalysis, and reagent development. It is used in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and agrochemicals. It is also used as a catalyst in various reactions, such as the synthesis of heterocyclic compounds and the synthesis of fluorinated compounds. It is also used as a reagent in the synthesis of various organometallic compounds.
Propiedades
IUPAC Name |
2-chloro-5-(2-fluoro-5-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-9-3-5-12(15)10(7-9)8-2-4-11(14)13(16)6-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVUVDIITMSFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685984 |
Source


|
| Record name | 4-Chloro-2'-fluoro-5'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol | |
CAS RN |
1261972-03-5 |
Source


|
| Record name | 4-Chloro-2'-fluoro-5'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


